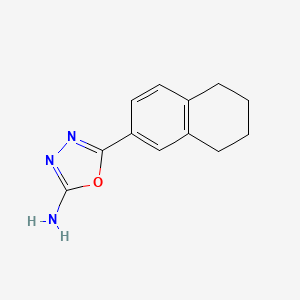

5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine

描述

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 5,6,7,8-tetrahydronaphthalen-2-yl group and an amine group at the 2-position. Its structure combines the aromaticity of the tetrahydronaphthalene moiety with the electron-deficient oxadiazole ring, making it a promising scaffold for medicinal chemistry, particularly in enzyme inhibition and receptor modulation .

属性

IUPAC Name |

5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAJJOROZBBPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652796 | |

| Record name | 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105194-40-8 | |

| Record name | 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

生物活性

The compound 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of the oxadiazole family known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of this compound includes a tetrahydronaphthalene moiety attached to an oxadiazole ring. The molecular formula is C13H14N4O, and it has a molecular weight of 242.28 g/mol. Its unique structure contributes to its biological activity.

The primary mechanism of action for compounds containing the oxadiazole ring often involves interaction with various biological targets:

- Receptor Binding : Compounds like this one may interact with specific receptors such as the retinoic acid receptor gamma (RARG), influencing gene expression related to cell growth and differentiation.

- Enzyme Inhibition : The oxadiazole ring has shown potential in inhibiting certain enzymes involved in metabolic pathways. For instance, studies have indicated that derivatives can inhibit Mycobacterium bovis BCG by targeting key enzymes in fatty acid biosynthesis .

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:

- Antibacterial and Antifungal : A study highlighted that various 1,3,4-oxadiazole derivatives showed potent activity against both gram-positive and gram-negative bacteria as well as antifungal effects against Candida species .

- Antitubercular : Specific derivatives have demonstrated strong inhibition against Mycobacterium bovis, particularly in both active and dormant states. The binding affinity to the enoyl reductase enzyme was noted as a critical factor in their mechanism .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives:

- Cytotoxic Effects : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance, a derivative demonstrated an IC50 value of less than 1 µg/mL against certain tumor cells .

Case Studies

- Antitumor Activity : A study investigated a series of benzamide derivatives containing the oxadiazole scaffold. One compound exhibited significant inhibition of RET kinase activity in cancer therapy models .

- Molecular Docking Studies : Research utilizing molecular docking simulations revealed that certain oxadiazole derivatives bind effectively to target proteins involved in cancer progression and microbial resistance .

Data Table: Summary of Biological Activities

| Activity Type | Compound Name | Target/Pathway | IC50 Value |

|---|---|---|---|

| Antimicrobial | Various 1,3,4-Oxadiazole Derivatives | Mycobacterium bovis BCG | < 1 µg/mL |

| Antitumor | Benzamide Derivative | RET Kinase | Moderate to High |

| Enzyme Inhibition | Oxadiazole Derivatives | Fatty Acid Biosynthesis (InhA) | Binding Affinity |

科学研究应用

Structural Characteristics

The oxadiazole ring in this compound contributes to its unique chemical reactivity and biological activity. The tetrahydronaphthalene moiety enhances its lipophilicity, which is crucial for biological interactions.

Medicinal Chemistry

Antimicrobial Activity : Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine have been tested against various bacterial strains and demonstrated effective inhibition of growth .

Anticancer Properties : Studies indicate that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation .

Neuroprotective Effects : There is emerging evidence suggesting that oxadiazoles may protect neuronal cells from oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Materials Science

Polymeric Composites : The incorporation of oxadiazole-containing compounds into polymer matrices has been explored to enhance thermal stability and mechanical properties. These materials can be used in advanced coatings and composites for industrial applications .

Sensors : The unique electronic properties of oxadiazoles make them suitable for use in organic electronic devices, such as sensors and light-emitting diodes (LEDs). They can improve the efficiency and sensitivity of these devices .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a tetrahydronaphthalene substituent exhibited enhanced antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on human cancer cell lines showed that this compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with this compound .

Case Study 3: Development of Polymeric Sensors

Research into polymer composites containing oxadiazole derivatives highlighted their potential as gas sensors. The sensitivity to volatile organic compounds was significantly increased when these compounds were incorporated into the polymer matrix .

| Compound Name | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| Compound A | Antimicrobial | S. aureus | 10 |

| Compound B | Anticancer | Cancer Cell Line | 15 |

| Compound C | Neuroprotective | Neuronal Cells | 20 |

Table 2: Material Properties of Polymeric Composites

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 150 | 30 |

| Polymer with Oxadiazole | 200 | 45 |

相似化合物的比较

Derivatives with Benzamide Substituents

Compound 6 : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide

- Synthesis : Prepared via amide coupling using 3-(trifluoromethyl)benzoyl chloride, yielding 15% with 95.5% HPLC purity .

Compound 7 : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide

- Synthesis : Higher yield (50%) due to the electron-withdrawing bromo group facilitating reaction efficiency .

- Key Features : Bromine may contribute to halogen bonding in target interactions.

Compound 8 : N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide

- Synthesis : Low yield (12%) attributed to steric hindrance from the isopropoxy group .

- Key Features : The alkoxy group could modulate solubility and hydrogen-bonding capacity.

| Parameter | Compound 6 | Compound 7 | Compound 8 |

|---|---|---|---|

| Yield (%) | 15 | 50 | 12 |

| HPLC Purity (%) | 95.5 | 95.3 | 97.9 |

| Substituent | CF3 | Br | O-iPr |

Oxadiazole Derivatives with Varied Linkers

2-Phenoxy-N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

- Structure: Features a phenoxyacetamide group linked to the oxadiazole core.

- Synthesis: Not detailed in evidence but likely involves condensation or coupling reactions .

- Key Features : The ether linkage may enhance metabolic stability compared to ester-containing analogs.

5-((Naphthalen-2-yloxy)methyl)-N-phenyl-1,3,4-oxadiazol-2-amine

- Synthesis: Prepared via iodine-mediated cyclization in ethanol with NaOH/KI, yielding a "reasonable" but unspecified yield .

Heterocyclic Core Modifications

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-amine

准备方法

Formation of Hydrazine Carboxamide Intermediate

- Starting Materials: Substituted cycloalkyl or aryl aldehydes (in this case, 5,6,7,8-tetrahydronaphthalen-2-carbaldehyde).

- Reagents: Semicarbazide hydrochloride and sodium acetate.

- Solvent: Methanol/water mixture (1:1).

- Conditions: Room temperature, stirring for up to 60 minutes.

- Outcome: Formation of a white precipitate corresponding to the hydrazine carboxamide intermediate.

This step involves the condensation of the aldehyde with semicarbazide hydrochloride, yielding the hydrazine carboxamide intermediate, which is isolated by vacuum filtration as a white solid in good yield.

Oxidative Cyclization to 2-Amino-1,3,4-oxadiazole

- Reagents: Bromine and sodium acetate.

- Solvent: Acetic acid.

- Conditions: Heating at 60 °C for 2 hours.

- Outcome: Cyclization to form the 2-amino-1,3,4-oxadiazole intermediate.

This halogen-mediated oxidative cyclization step converts the hydrazine carboxamide intermediate into the 2-amino-1,3,4-oxadiazole core, a key structural motif in the target compound.

Functionalization (Optional)

- The 2-amino-1,3,4-oxadiazole intermediate can be further functionalized via amide bond formation with various acyl chlorides or carboxylic acids to yield derivatives, though for the parent amine, this step may be omitted.

Alternative Synthetic Routes and Related Procedures

Other reported methods for synthesizing related oxadiazole derivatives involve:

- Cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions to form the oxadiazole ring.

- Introduction of the tetrahydronaphthalenyl group via Friedel-Crafts alkylation or nucleophilic substitution.

- Amidation reactions to introduce additional functional groups, such as benzamides or pyrazole carboxamides, expanding the chemical diversity of the scaffold.

Summary Table of Preparation Steps

| Step | Reaction Type | Starting Material(s) | Reagents & Conditions | Product/Intermediate | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Condensation | 5,6,7,8-Tetrahydronaphthalen-2-carbaldehyde + semicarbazide hydrochloride | Sodium acetate, MeOH/H2O (1:1), RT, 60 min | Hydrazine carboxamide intermediate (white solid) | Good yield; isolated by filtration |

| 2 | Oxidative cyclization | Hydrazine carboxamide intermediate | Bromine, sodium acetate, AcOH, 60 °C, 2 h | 2-Amino-1,3,4-oxadiazole intermediate | Good yield; key cyclization step |

| 3 | (Optional) Amide bond formation | 2-Amino-1,3,4-oxadiazole intermediate + acyl chloride/acid | Standard amidation conditions | Functionalized oxadiazole derivatives | Variable yields depending on reagents |

Research Findings and Optimization

- The described three-step protocol has been optimized for various substituted derivatives maintaining the tetrahydronaphthalenyl group, demonstrating good yields and reproducibility.

- Reaction monitoring is typically performed by Thin Layer Chromatography (TLC), and product characterization uses Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

- The oxidative cyclization step is critical and sensitive to reaction conditions such as temperature and reagent stoichiometry to avoid side reactions and maximize yield.

- Alternative oxidative agents and solvents have been explored but bromine in acetic acid remains a preferred method for efficient cyclization.

Analytical Characterization Techniques

- NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR are used to confirm the formation of the oxadiazole ring and the presence of the tetrahydronaphthalenyl substituent.

- Mass Spectrometry: Confirms molecular weight and purity.

- Thin Layer Chromatography (TLC): Used for reaction monitoring and purity assessment.

- Melting Point Determination: Often employed to assess compound purity and identity.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of a hydrazide intermediate derived from 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. Key steps include:

- Hydrazide formation : Reacting the carboxylic acid with hydrazine hydrate under reflux in ethanol .

- Oxadiazole cyclization : Using carbon disulfide (CS₂) and potassium hydroxide (KOH) under controlled heating (80–100°C) to form the 1,3,4-oxadiazole ring .

- Yield optimization : Solvent choice (e.g., DMF for polar intermediates) and temperature gradients (e.g., slow cooling to prevent byproducts) improve purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the tetrahydronaphthalene and oxadiazole moieties. For example, aromatic protons in the tetrahydronaphthalene ring appear at δ 6.8–7.2 ppm, while the oxadiazole NH₂ group resonates at δ 5.5–6.0 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 256.12) .

- X-ray crystallography : Resolves conformational details, such as the planar oxadiazole ring and non-covalent interactions .

Q. What stability considerations are relevant for handling and storage?

- Methodology :

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, suggesting storage below 25°C in inert atmospheres .

- Photostability : UV-Vis studies indicate sensitivity to prolonged light exposure; amber glass vials are recommended .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodology :

- Molecular docking : Use software like AutoDock Vina to simulate binding with targets (e.g., cyclooxygenase-2). The oxadiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved experimentally?

- Methodology :

- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) to identify selectivity .

- Mechanistic studies : Use Western blotting to evaluate apoptosis markers (e.g., caspase-3 activation) or ROS generation assays to differentiate cytotoxic pathways .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Methodology :

- Salt formation : React with HCl to improve aqueous solubility (e.g., hydrochloride salt solubility >10 mg/mL in PBS) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to prolong half-life in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。